![molecular formula C15H24O B1628192 acorenone B CAS No. 21653-33-8](/img/structure/B1628192.png)
acorenone B
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Overview
Description
acorenone B is a natural product found in Zingiber officinale with data available.
Scientific Research Applications
Acorenone B as an Enzyme Inhibitor
Acorenone B has been identified as a significant compound in the essential oil from the aerial parts of Niphogeton dissecta. This substance demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of diseases like Alzheimer’s where these enzymes are relevant. Specifically, acorenone B shows IC50 values of 40.8 μg/mL for acetylcholinesterase and 10.9 μg/mL for butyrylcholinesterase (Calva et al., 2017).
Antibiotic Resistance Inhibition
Acorenone, isolated from Acorus gramineus, exhibits strong inhibitory activity against multi-drug resistant microorganisms like Staphylococcus aureus. It has been particularly noted for its ability to inhibit bacterial resistance to chloramphenicol. This suggests its potential use in enhancing the effectiveness of existing antibiotics against resistant strains (Kim Hyekyung et al., 2000).
Chemical Synthesis Studies
Research has been conducted on the stereoselective synthesis of acorenone B, providing insights into the compound’s chemical structure and potential for laboratory synthesis. These studies are crucial for understanding its chemical properties and potential for large-scale production for research and therapeutic purposes (Oppolzer et al., 1977).
Essential Oil Composition
Acorenone B has been identified as a major component in various essential oils, suggesting its potential applications in aromatherapy and natural product industries. For example, its presence in significant concentrations in Bothriochloa spp. indicates its role in the aromatic properties of these plants (Bhandari et al., 2019).
properties
CAS RN |
21653-33-8 |
---|---|
Product Name |
acorenone B |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15+/m0/s1 |
InChI Key |
HBTHUBMUAHAWBC-KCQAQPDRSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@]12CC=C(C(=O)C2)C)C(C)C |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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